molecular formula C7H7BrO2S B8351112 3-Acetoxymethyl-2-bromothiophene

3-Acetoxymethyl-2-bromothiophene

Cat. No.: B8351112
M. Wt: 235.10 g/mol
InChI Key: IKMBRXIULAOSCC-UHFFFAOYSA-N
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Description

3-Acetoxymethyl-2-bromothiophene is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

(2-bromothiophen-3-yl)methyl acetate

InChI

InChI=1S/C7H7BrO2S/c1-5(9)10-4-6-2-3-11-7(6)8/h2-3H,4H2,1H3

InChI Key

IKMBRXIULAOSCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(SC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3-methylthiophene (17.7 g), N-bromosuccinimide (17.7 g), 2,2'-azobis(isobutyronitrile) (0.32 g) and carbon tetrachloride (200 ml) was stirred for 4 hours under reflux. The mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to give 3-bromomethyl-2-bromothiophene (12.56 g). A suspension of 3-bromomethyl-2-bromothiophene (6.30 g), potassium acetate (9.8 g) in acetone (100 ml) was stirred at room temperature for 3 hours. The mixture was poured into water and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-acetoxymethyl-2-bromothiophene (5.8 g). This crude product was dissolved in tetrahydrofuran (50 ml), and 1N aqueous sodium hydroxide (50 ml) and ethanol (20 ml) were added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-hydroxymethyl-2-bromothiophene (4.6 g). This crude product of 3-hydroxymethyl-2-bromothiophene was dissolved in methylene chloride (100 ml), manganese dioxide (15 g) was added. The mixture was stirred at room temperature for 6 hours, and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure to give a crude product of 2-bromo-3-thiophenecarbaldehyde (3.92 g). The crude product of 2-bromo-3-thiophenecarbaldehyde was dissolved in acetonitrile (50 ml), and sodium dihydrogen phosphate (1.0 g) in water (15 ml) and 30% aqueous hydrogen peroxide (2.5 ml) were added. Further, sodium chlorite (2.7 g) in water (30 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide (2.7 g) and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-bromo-3-thiophenecarboxylic acid (2.89 g) as crystals.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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